molecular formula C26H29NO B13997463 1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol CAS No. 19111-95-6

1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol

Cat. No.: B13997463
CAS No.: 19111-95-6
M. Wt: 371.5 g/mol
InChI Key: HEXUVKQFPIUPML-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol is a complex organic compound characterized by its unique structure, which includes three methyl groups and three phenyl groups attached to a piperidin-4-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol typically involves the reaction of 1,3,5-trimethylbenzene with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by a series of purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of solid acid catalysts, such as SO42-/MxOy-R2O3, has been reported to be effective in facilitating the alkylation reactions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

19111-95-6

Molecular Formula

C26H29NO

Molecular Weight

371.5 g/mol

IUPAC Name

1,3,5-trimethyl-2,4,6-triphenylpiperidin-4-ol

InChI

InChI=1S/C26H29NO/c1-19-24(21-13-7-4-8-14-21)27(3)25(22-15-9-5-10-16-22)20(2)26(19,28)23-17-11-6-12-18-23/h4-20,24-25,28H,1-3H3

InChI Key

HEXUVKQFPIUPML-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(C(C1(C2=CC=CC=C2)O)C)C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

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